

How to dissolve and prepare SR2595 for experiments

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Compound of Interest

Compound Name: SR2595

Cat. No.: B560387

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Application Notes and Protocols for SR2595

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and preparation of **SR2595**, a potent peroxisome proliferator-activated receptor gamma (PPAR γ) inverse agonist, for both in vitro and in vivo experiments. Adherence to these protocols will ensure consistent and reliable experimental results.

Compound Information

Parameter	Data	Reference
IUPAC Name	(S)-4'-((5-((1-(4-(tert-butyl)phenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid	[1]
Molecular Formula	C ₃₇ H ₃₈ N ₂ O ₃	[1]
Molecular Weight	558.71 g/mol	[1]
CAS Number	1415252-61-7	[1]
Appearance	White to faint brown powder	[1]
Storage	Store at -20°C	

Solubility Data

SR2595 is a hydrophobic compound with limited aqueous solubility. The following table summarizes its solubility in a common organic solvent.

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	2 mg/mL	

Experimental Protocols

In Vitro Stock Solution Preparation

For cell-based assays, **SR2595** is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

Materials:

- **SR2595** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes
- Vortex mixer

Protocol:

- Bring the **SR2595** powder and DMSO to room temperature.
- Weigh the desired amount of **SR2595** powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a final concentration of 2 mg/mL. For example, to prepare 1 mL of a 2 mg/mL stock solution, add 1 mL of DMSO to 2 mg of **SR2595**.
- Vortex the mixture thoroughly until the **SR2595** is completely dissolved. The resulting solution should be clear.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C.

In Vivo Dosing Solution Preparation (Oral Gavage)

For oral administration in mice, **SR2595** can be prepared as a suspension in a vehicle containing methylcellulose and a surfactant like Tween 80. A common oral dosage mentioned in studies is 20 mg/kg.

Materials:

- **SR2595** powder
- Dimethyl Sulfoxide (DMSO) (optional)
- Methylcellulose (e.g., 400 cP viscosity)
- Tween 80
- Deionized water

- Magnetic stirrer and stir bar
- Heated magnetic stir plate
- Sterile beakers or bottles
- Homogenizer or sonicator (recommended)

Protocol:

Part A: Preparation of 0.5% Methylcellulose Vehicle with 0.2% Tween 80

- Heat approximately one-third of the final required volume of deionized water to 60-80°C on a heated magnetic stir plate.
- Slowly add 0.5% (w/v) of methylcellulose powder to the heated water while stirring vigorously. For example, for 100 mL of vehicle, use 500 mg of methylcellulose. The methylcellulose will disperse but not fully dissolve, creating a milky suspension.
- Remove the beaker from the heat and add the remaining two-thirds of the required volume as cold deionized water.
- Continue stirring the solution in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left to stir overnight in a cold room.
- Add 0.2% (v/v) of Tween 80 to the clear methylcellulose solution and stir until fully incorporated. For 100 mL of vehicle, add 200 µL of Tween 80.
- Store the final vehicle at 4°C.

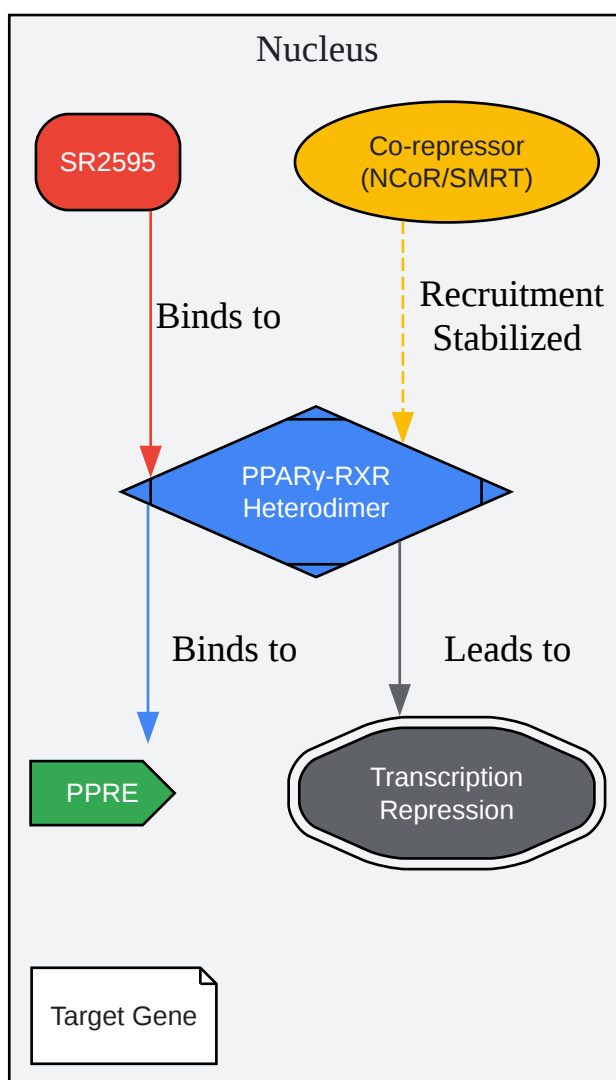
Part B: Preparation of **SR2595** Suspension (for a 20 mg/kg dose)

- Calculate the required amount of **SR2595** and vehicle for the dosing study. The dosing volume for oral gavage in mice is typically 5-10 mL/kg.
- Method 1 (Direct Suspension):

- Weigh the calculated amount of **SR2595** powder.
- Gradually add the prepared methylcellulose/Tween 80 vehicle to the powder while mixing.
- Use a homogenizer or sonicator to ensure a uniform and fine suspension.
- Method 2 (with DMSO pre-dissolution):
 - Weigh the calculated amount of **SR2595** powder.
 - Add a minimal volume of DMSO to the **SR2595** powder to create a concentrated solution. Ensure the final concentration of DMSO in the dosing solution is low (typically <5%) to avoid toxicity.
 - Add the **SR2595**-DMSO solution to the prepared methylcellulose/Tween 80 vehicle while vortexing or stirring.
 - Use a homogenizer or sonicator if necessary to ensure a homogenous suspension.
- Prepare the formulation fresh daily and keep it under constant gentle agitation during the dosing procedure to maintain homogeneity.

Signaling Pathway and Experimental Workflow

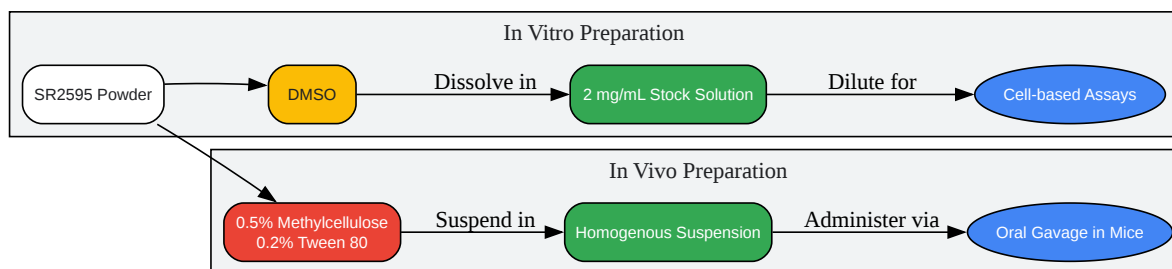
SR2595 functions as an inverse agonist of PPAR γ . In its basal state, PPAR γ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This complex can recruit co-repressors like NCoR and SMRT, leading to the repression of gene transcription. While agonists cause a conformational change that leads to the dissociation of co-repressors and recruitment of co-activators, inverse agonists like **SR2595** stabilize the interaction with co-repressors, thereby enhancing the repression of target gene expression.



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Caption: **SR2595** signaling pathway.

The following diagram illustrates a general experimental workflow for preparing **SR2595** for in vitro and in vivo studies.



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Caption: Experimental workflow for **SR2595**.

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References

- 1. benchchem.com [benchchem.com]
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